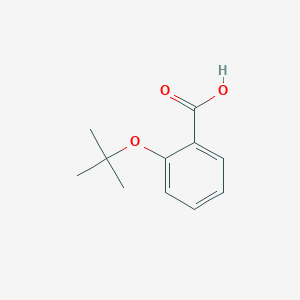

2-(Tert-butoxy)benzoic acid

Description

Contextual Significance in Modern Organic Synthesis and Chemical Biology

2-(Tert-butoxy)benzoic acid serves as a versatile intermediate and building block in the synthesis of more complex molecules. The "tert-butoxy" group, a bulky functional group, imparts unique steric and electronic properties to the benzoic acid core. This group can act as a protecting group for the carboxylic acid functionality, allowing for selective reactions at other sites of a molecule. In chemical biology, derivatives of this compound are explored for their potential biological activities. The strategic placement of the tert-butoxy (B1229062) group can influence a molecule's interaction with biological targets.

The tert-butoxy group can be introduced to a benzoic acid derivative to enhance its solubility in organic solvents, a crucial factor in many synthetic procedures. vulcanchem.com Furthermore, the tert-butoxycarbonyl (Boc) group, which is structurally related, is a widely used protecting group for amines in peptide synthesis. cymitquimica.com This highlights the broader importance of the tert-butoxy moiety in the synthesis of biologically relevant molecules.

Academic Relevance and Research Trajectories within Benzoic Acid Derivatives

The study of benzoic acid and its derivatives is a cornerstone of organic chemistry. Research into these compounds has led to the development of new synthetic methods and a deeper understanding of chemical reactivity. researchgate.netresearchgate.net The introduction of a tert-butyl or tert-butoxy group at the ortho position of benzoic acid, as in 2-(tert-butyl)benzoic acid and this compound, creates what is known as an "ortho effect." This effect can influence the acidity and reactivity of the carboxylic acid group due to steric hindrance and electronic effects. researchgate.net

Research on benzoic acid derivatives extends to their application in medicinal chemistry, where they are investigated as potential therapeutic agents. researchgate.netacs.org For instance, certain benzoic acid derivatives have been studied as inhibitors of enzymes like influenza neuraminidase. researchgate.net The structural modifications of the benzoic acid scaffold, including the introduction of bulky groups like the tert-butoxy group, are a key strategy in the design of new drug candidates. wiley.com

Chemical and Physical Properties

The properties of this compound are central to its application in research and synthesis.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| CAS Number | 243863-88-9 |

| Appearance | Colorless to pale yellow crystal or crystalline powder |

| Solubility | Soluble in organic solvents like alcohols and ethers; insoluble in water |

Data compiled from various sources. biosynth.comchembk.com

Synthesis and Reactions

The synthesis of this compound and its derivatives can be achieved through several routes. One common method involves the reaction of a suitable benzoic acid precursor with a tert-butylating agent. For example, the related compound 2-(tert-butyl)benzoic acid can be prepared by reacting o-methylbenzoic acid with tert-butyl lithium. chembk.com The synthesis of tert-butyl esters from carboxylic acids can also be accomplished using reagents like 2-tert-butoxypyridine in the presence of a Lewis acid. researchgate.net

This compound can undergo various reactions characteristic of carboxylic acids, such as esterification and amidation. biosynth.com It can react with alcohols to form esters and with amines to form amides. biosynth.com These reactions are fundamental to its use as a building block in the synthesis of more complex molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)14-9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFDMZNZEHTLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592827 | |

| Record name | 2-tert-Butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243863-88-9 | |

| Record name | 2-tert-Butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tert-butoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Tert Butoxy Benzoic Acid and Its Analogs

Esterification-Based Synthetic Routes to 2-(tert-Butoxycarbonyl)benzoic Acid

Esterification remains a cornerstone of organic synthesis for producing benzoic acid derivatives. Modern methodologies have focused on achieving high yields and selectivity, particularly for the introduction of the sterically hindered tert-butyl group.

Synthesis from Phthalic Anhydride and tert-Butanol (B103910) Followed by Selective Hydrolysis

A classical yet effective route to ortho-substituted benzoic acid esters involves the use of phthalic anhydride as a starting material. The synthesis begins with the esterification of phthalic anhydride with tert-butanol to yield di-tert-butyl phthalate. This initial step typically requires acidic catalysis to facilitate the reaction with the sterically demanding alcohol.

The crucial step in this sequence is the selective mono-hydrolysis of the resulting diester. Achieving selectivity is challenging due to the similar reactivity of the two ester groups. However, by carefully controlling reaction conditions, such as temperature, reaction time, and the stoichiometry of the base, one ester group can be preferentially cleaved. A similar process has been demonstrated for the para-isomer, di-tert-butyl terephthalate, which can be selectively hydrolyzed to 4-(tert-butoxycarbonyl)benzoic acid. In a reported procedure, suspending the diester in tert-butanol and adding a stoichiometric amount of potassium hydroxide solution, followed by heating, resulted in the mono-acid product in high yield (96%) chemicalbook.com. This selective hydrolysis provides a pathway to the desired 2-(tert-butoxycarbonyl)benzoic acid from readily available phthalic anhydride.

Direct Preparation of tert-Butyl Esters from Carboxylic Acids Utilizing Specific Reagents (e.g., 2-tert-butoxypyridine/Boron Trifluoride Complexes)

Directly forming a tert-butyl ester from a carboxylic acid can be difficult due to the steric hindrance of the tert-butyl group and the potential for elimination reactions under harsh conditions. To overcome this, specific reagents have been developed to facilitate the reaction under mild conditions. One such effective system involves the use of 2-tert-butoxypyridine in combination with a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂) researchgate.net.

This method allows for the rapid and direct preparation of tert-butyl esters from various carboxylic acids at room temperature researchgate.net. The reaction proceeds in a solvent like toluene, and the protocol has been shown to produce high yields researchgate.net. The use of boron trifluoride etherate as a reagent for esterification has been a subject of study for its effectiveness in promoting the reaction between carboxylic acids and alcohols semanticscholar.org. This approach represents a practical and efficient way to protect carboxylic acids with a tert-butyl group without resorting to more aggressive reagents researchgate.net.

Catalytic Esterification Techniques for Benzoic Acid Moieties

The development of novel catalysts is a key area of research for improving the efficiency and environmental footprint of esterification reactions. A range of catalysts has been successfully applied to the esterification of benzoic acid and its derivatives. dergipark.org.tr

These include:

Solid Acid Catalysts : Modified clays, such as orthophosphoric acid-activated Montmorillonite K10, have been used as efficient, heterogeneous catalysts for the esterification of substituted benzoic acids with various alcohols under solvent-free conditions ijstr.org.

Deep Eutectic Solvents (DES) : A deep eutectic solvent formed from p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium chloride has been shown to act as a dual solvent-catalyst system. This system demonstrated high catalytic activity for the esterification of benzoic acid with alcohols like ethanol and butanol, achieving conversions up to 88.3% dergipark.org.tr.

Ion Exchange Resins : Commercial resins like Amberlyst 15 serve as effective control catalysts and are widely used in esterification processes dergipark.org.tr.

Organometallic Catalysts : Tin(II) compounds have been employed as catalysts for the reaction of benzoic acid with alcohols having 7 to 13 carbon atoms, allowing for the reaction to proceed at temperatures between 160°C and 250°C google.com.

The choice of catalyst often depends on the specific substrate, desired reaction conditions, and considerations for catalyst recovery and reuse.

Interactive Data Table: Comparison of Catalytic Systems for Benzoic Acid Esterification

| Catalyst System | Alcohol | Temperature (°C) | Benzoic Acid Conversion (%) | Source |

| Deep Eutectic Solvent | Ethanol | 75 | 88.3 | dergipark.org.tr |

| Deep Eutectic Solvent | Butanol | 75 | 87.8 | dergipark.org.tr |

| Amberlyst 15 | Ethanol | 75 | ~65 (estimated from graph) | dergipark.org.tr |

| Tin(II) Compound | C9/C13 Alcohols | 160-250 | Nearly complete esterification | google.com |

| Montmorillonite K10 (PMK) | Methanol | Reflux | High Yields (>90%) | ijstr.org |

Oxidative Approaches for Benzoic Acid Formation with Alkoxy Substituents

Oxidative methods provide an alternative synthetic avenue, starting from precursors like benzyl cyanides or benzyl alcohols. These reactions often leverage catalytic systems to achieve efficient conversion to the corresponding benzoic acid.

Copper-Catalyzed Oxidative Coupling of Benzyl Cyanides to Benzoic Acid Derivatives

The transformation of benzyl cyanides into benzoic acid derivatives represents a valuable synthetic tool. Copper-catalyzed systems have been developed for the aerobic oxidative cleavage of the C–CN bond. While many of these methods lead to the formation of primary amides using a nitrogen source like ammonium chloride (NH₄Cl), this provides a direct precursor to the desired carboxylic acid via subsequent hydrolysis rsc.orgresearchgate.net. The copper/O₂ catalytic system facilitates the cleavage of the carbon-cyanide bond and the formation of a new carbon-nitrogen bond, demonstrating a novel approach to amide synthesis rsc.orgresearchgate.net. Although this method does not directly yield the benzoic acid, the resulting benzamide can be readily hydrolyzed to the corresponding carboxylic acid, making it a relevant two-step oxidative strategy.

Ultrasonic-Assisted Oxidation of Benzyl Alcohol Compounds

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green and efficient technique for promoting chemical transformations. The ultrasonic-assisted oxidation of benzyl alcohol to benzoic acid is a notable example. This method often proceeds under mild conditions and can offer high selectivity and yield in shorter reaction times.

Research has shown that exposing aqueous solutions of benzyl alcohol to ultrasound generates OH radicals, which drive the oxidation process digitellinc.com. The reaction can be promoted by additives like diethylene glycol dimethyl ether under an oxygen-containing atmosphere (such as air) without the need for a metal catalyst google.com. The use of ultrasound has been shown to increase the conversion rate of benzyl alcohol and the yield of the oxidized product compared to silent (non-sonicated) conditions, particularly at lower substrate concentrations mdpi.comresearchgate.net.

Interactive Data Table: Effect of Ultrasound on Benzyl Alcohol Oxidation

| Condition | Substrate Concentration | Conversion Rate (%) | Product Yield (%) | Notes | Source |

| Silent | 571 mM | ~36 | ~13 (Benzaldehyde) | H₂O₂, FeSO₄ catalyst, 70°C | mdpi.com |

| Ultrasonic (20 kHz) | 571 mM | ~44 | ~21 (Benzaldehyde) | H₂O₂, FeSO₄ catalyst, 70°C | mdpi.com |

| Ultrasonic | Not specified | High Yield (Benzoic Acid) | High Yield (Benzoic Acid) | Diethylene glycol dimethyl ether promoter, no metal catalyst | google.com |

These findings underscore the potential of sonochemistry to enhance oxidative syntheses, providing a powerful tool for the formation of benzoic acid derivatives with alkoxy substituents. digitellinc.commdpi.com

Regioselective Functionalization of Aromatic Systems

The precise control of substituent placement on an aromatic ring is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with tailored properties. Regioselective functionalization, particularly of benzoic acid derivatives, is of significant interest due to the prevalence of this scaffold in pharmaceuticals and materials science. Among the various strategies, directed ortho-metalation (DoM) has emerged as a powerful tool for introducing substituents at the position adjacent to a directing group.

Ortho-Substitution Strategies for the Introduction of tert-Butyl Groups (e.g., reactions of O-methyl benzoic acid with tert-butyl lithium for 2-tert-butylbenzoic acid)

The introduction of sterically demanding groups like the tert-butyl group at the ortho-position of a benzoic acid presents a unique synthetic challenge. Direct Friedel-Crafts tert-butylation of benzoic acid is generally not effective for achieving ortho-substitution because the carboxyl group is a deactivating, meta-directing group . To overcome this, strategies that leverage a directing group to activate a specific C-H bond are employed.

A prominent strategy is the directed ortho-metalation (DoM) of benzoic acid derivatives. In this approach, the carboxylic acid or a related functional group directs a strong base, typically an organolithium reagent, to deprotonate the C-H bond at the ortho-position. The resulting ortho-lithiated species is a potent nucleophile that can react with a variety of electrophiles to install the desired substituent. The carboxylate group itself has been established to be of intermediate capacity in directing metalation semanticscholar.orgrsc.org.

A specific and illustrative example of this methodology is the synthesis of 2-tert-butylbenzoic acid from o-toluic acid (O-methyl benzoic acid) and tert-butyl lithium . Tert-butyllithium is a powerful organolithium reagent and a strong base capable of deprotonating even weakly acidic carbons wikipedia.org. In this reaction, the organolithium reagent likely facilitates the introduction of the tert-butyl group at the ortho position of the toluic acid . While tert-butyllithium is effective, it is also an extremely pyrophoric substance that ignites spontaneously on air contact, requiring careful handling with air-free techniques wikipedia.orgorgsyn.org.

The general reaction involves treating the benzoic acid derivative with the organolithium reagent at low temperatures, followed by quenching with an appropriate electrophile. In the case of using tert-butyl lithium, the reagent itself can act as the source of the tert-butyl group, although the precise mechanism can be complex. The use of additives like tetramethylethylenediamine (TMEDA) can enhance the reactivity of organolithium reagents by breaking down their aggregate structures uniurb.itresearchgate.net.

Below is a table summarizing the key components of the synthesis of 2-tert-butylbenzoic acid via this ortho-substitution strategy.

| Reactant | Reagent | Product | Key Conditions |

| O-methyl benzoic acid | tert-Butyl lithium | 2-tert-butylbenzoic acid | Anhydrous solvent (e.g., THF), low temperature (e.g., -78 °C), inert atmosphere (e.g., Argon or Nitrogen) |

This directed metalation approach provides a regioselective route to ortho-substituted benzoic acids that are otherwise difficult to access. The choice of the organolithium reagent and reaction conditions is crucial for achieving high yields and selectivity. Research in this area continues to refine these methods, exploring different directing groups, metalating agents, and reaction parameters to broaden the scope and efficiency of ortho-functionalization nih.govorganic-chemistry.org.

Chemical Reactivity, Mechanistic Pathways, and Transformations of 2 Tert Butoxy Benzoic Acid

Role as a Protecting Group for Carboxylic Acids in Complex Synthetic Sequences

The tert-butyl ester is a widely utilized protecting group for carboxylic acids in organic synthesis due to its robustness against a variety of nucleophiles and reducing agents. thieme-connect.com This stability makes it suitable for multi-step synthetic sequences where other functional groups in the molecule need to be modified under conditions that might otherwise affect a free carboxylic acid. The protection of a carboxylic acid, such as benzoic acid, involves converting the acidic proton and the carbonyl group to prevent unwanted reactions like acid-base reactions or nucleophilic additions. ddugu.ac.in

The formation of tert-butyl esters can be achieved through several methods, including the reaction of a carboxylic acid with tert-butanol (B103910) or isobutene gas in the presence of a strong acid catalyst. thieme-connect.com Other reagents used for tert-butylation include di-tert-butyl dicarbonate (B1257347) (Boc₂O), tert-butyl trichloroacetimidate, and 2-tert-butoxypyridine. thieme-connect.com

A key advantage of the tert-butoxycarbonyl (BOC) group is its convenient removal under acidic conditions. thieme-connect.comwikipedia.org The deprotection is typically accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or with hydrochloric acid in methanol. wikipedia.org The mechanism of cleavage involves the protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which is then scavenged. wikipedia.org This acid-lability allows for selective deprotection in the presence of other protecting groups that are stable to acid but labile to other conditions, such as hydrogenolysis (e.g., benzyl (B1604629) esters) or base-catalyzed hydrolysis (e.g., methyl esters). libretexts.org

| Protecting Group | Common Deprotection Method | Stability |

| tert-Butyl Ester | Strong acid (e.g., TFA, HCl) thieme-connect.comwikipedia.org | Stable to base, nucleophiles, reducing agents, hydrogenolysis thieme-connect.com |

| Benzyl Ester | Hydrogenolysis libretexts.org | Stable to mild acid and base |

| Methyl Ester | Acid or base hydrolysis libretexts.org | Labile to hydrolysis |

| Silyl Ester | Acid, base, or fluoride (B91410) ion libretexts.org | Very labile |

Investigation of Acid-Base Properties and Proton Transfer Phenomena

The acidity of 2-(tert-butoxy)benzoic acid is significantly influenced by the presence of the bulky tert-butoxy (B1229062) group in the ortho position. This is a manifestation of the "ortho effect," where ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers, and even benzoic acid itself. wikipedia.org The primary reason for this increased acidity is steric hindrance between the ortho substituent and the carboxylic acid group. wikipedia.org This steric repulsion forces the carboxyl group to twist out of the plane of the benzene (B151609) ring. wikipedia.orgyoutube.com The resulting non-planar conformation inhibits resonance between the carboxyl group and the phenyl ring, which in turn increases the acidity of the carboxylic proton. wikipedia.org

Theoretical studies on proton transfer dynamics in benzoic acid derivatives, often using Density Functional Theory (DFT), provide insight into the mechanistic pathways. buketov.edu.kz For intermolecular proton exchange, the process is often facilitated by the formation of a cyclic complex between the acid and a proton acceptor. buketov.edu.kz The transfer itself proceeds through a transition state where the proton is shared between the donor and acceptor atoms. buketov.edu.kznih.gov While specific studies on this compound are not detailed, investigations of related substituted benzoic acids show that the structure of the transition state and the energy barrier for proton transfer are influenced by the nature and position of the substituents. buketov.edu.kz For instance, in some ortho-substituted isomers, the coplanarity of the transition state structure is disrupted, which can alter the proton transfer mechanism. buketov.edu.kz The process of proton transfer in these systems is generally considered to occur via a Hydrogen Atom Transfer (HAT) mechanism rather than a Proton-Coupled Electron Transfer (PCET) mechanism. buketov.edu.kz

Intramolecular Interactions and Ortho-Substitution Effects on Reactivity

The ortho-tert-butoxy substituent in this compound exerts profound steric and electronic effects that dictate the molecule's reactivity and properties. The most significant consequence is the steric hindrance imposed by the bulky tert-butyl group. wikipedia.orgrsc.org This steric strain forces the carboxylic acid group out of the plane of the benzene ring, a phenomenon known as steric inhibition of resonance (SIR). youtube.comrsc.orgrsc.org

Electronically, the oxygen atom of the tert-butoxy group has lone pairs that can, in principle, participate in resonance with the aromatic ring, acting as an electron-donating group. However, the steric effects described above largely dominate the electronic influence on the carboxyl group's reactivity. rsc.org The interplay of these steric and electronic factors is a hallmark of the "ortho effect," which makes the behavior of ortho-substituted benzoic acids complex and not explainable by a single universal theory. rsc.org

| Effect | Description | Consequence for this compound |

| Steric Hindrance | The bulky tert-butyl group clashes with the adjacent carboxylic acid group. wikipedia.org | Forces the -COOH group out of the benzene ring's plane. wikipedia.orgyoutube.com |

| Steric Inhibition of Resonance (SIR) | The non-planar conformation reduces π-orbital overlap between the -COOH group and the ring. rsc.orgrsc.org | Increases the acidity of the carboxylic proton. wikipedia.org |

| Electronic Effect | The alkoxy oxygen can donate electron density to the ring via resonance. | This effect is largely overshadowed by the dominant steric effects. rsc.org |

The carboxylic acid functional group is an effective directing group for C-H activation, enabling the selective functionalization of the ortho C-H bonds of the aromatic ring. acs.orgresearchgate.net This strategy provides a powerful and atom-economical method for synthesizing highly substituted aromatic compounds. acs.org In the case of ortho-substituted benzoic acids, the carboxylate directs the catalyst to the adjacent C-H bond, allowing for the introduction of new functional groups.

Various transition metal catalysts, particularly those based on palladium, ruthenium, and iridium, have been developed for these transformations. acs.orgnih.govsemanticscholar.org For example, palladium-catalyzed ortho-arylation of ortho-substituted benzoic acids has been achieved, overcoming challenges like competing protodecarboxylation reactions. acs.org Similarly, ruthenium-catalyzed protocols allow for the ortho-allylation of benzoic acids with various allyl sources, including allyl acetates and allyl amines, under relatively mild conditions. nih.govnih.govlongdom.org

The general mechanism involves the coordination of the metal catalyst to the carboxylate group, forming a cyclometalated intermediate. This brings the metal center in close proximity to the ortho C-H bond, facilitating its cleavage. Subsequent steps, such as migratory insertion or reductive elimination with a coupling partner, lead to the formation of the new C-C or C-heteroatom bond at the ortho position. The directing ability of the carboxylate group is crucial for the high regioselectivity observed in these reactions. researchgate.netorganic-chemistry.org

While the tert-butoxy group in this compound lacks a hydrogen atom to act as a donor for intramolecular hydrogen bonding with the carboxylic acid, the study of related ortho-substituted benzoic acids where such bonding is possible provides crucial insights into molecular conformation and reactivity. rsc.orgrsc.org In compounds like 2-hydroxybenzoic acid or 2-aminobenzoic acid, a strong intramolecular hydrogen bond can form between the hydrogen of the ortho substituent (e.g., -OH or -NH₂) and the carbonyl oxygen of the carboxylic acid group. rsc.orgrsc.org

This intramolecular hydrogen bonding has a significant effect on the properties of the molecule, particularly its acidity. rsc.orgmdpi.com The hydrogen bond stabilizes the conjugate base (the anion) to a greater extent than the undissociated acid. rsc.org In the anion, a strong hydrogen bond is formed, which helps to delocalize the negative charge, thereby stabilizing the species and increasing the acidity of the parent acid. rsc.orgrsc.org This stabilization in the anion is often the main reason for the enhanced acidity of these specific ortho-substituted benzoic acids. rsc.org Infrared (IR) spectroscopy and computational methods like DFT are powerful tools for investigating these intramolecular interactions. rsc.orgrsc.org For example, in 2-methoxybenzoic acid, a weaker intramolecular hydrogen bond can still be observed. acs.orgresearchgate.net

| Compound | Ortho Substituent | Intramolecular H-Bonding Potential | Effect on Acidity |

| 2-Hydroxybenzoic acid | -OH | Strong H-bond between phenolic -OH and carboxyl C=O rsc.orgrsc.org | Acidity significantly increased due to anion stabilization rsc.org |

| 2-Aminobenzoic acid | -NH₂ | H-bond between -NH₂ and carboxyl C=O rsc.orgrsc.org | Acidity increased due to anion stabilization rsc.org |

| 2-Methoxybenzoic acid | -OCH₃ | Weaker H-bond between carboxyl -OH and methoxy (B1213986) oxygen acs.orgresearchgate.net | Moderately affects acidity researchgate.net |

| This compound | -OC(CH₃)₃ | No H-bond donor on the substituent | Acidity increase is primarily due to steric effects (SIR) wikipedia.org |

Radical Processes Involving tert-Butoxy Radicals in Benzoic Acid Chemistry

The tert-butoxy radical, (CH₃)₃CO•, is a highly reactive oxygen-centered radical that plays a significant role in various chemical transformations. princeton.edu It is typically generated from precursors like di-tert-butyl peroxide via thermolysis or photolysis. iaea.org The chemistry of the tert-butoxy radical is dominated by two main reaction pathways: hydrogen atom abstraction (HAT) and β-scission. princeton.edu

In the context of benzoic acid chemistry, tert-butoxy radicals can engage in several potential reactions. The most likely process is hydrogen atom abstraction from the solvent or another substrate. iaea.orgrsc.org If this compound were subjected to conditions that generate tert-butoxy radicals, the radical could abstract a hydrogen atom from a suitable C-H bond.

Another possibility is the addition of the tert-butoxy radical to the aromatic ring of a benzoic acid derivative. However, the primary reactivity of tert-butoxy radicals is hydrogen abstraction. princeton.edu The β-scission pathway, where the tert-butoxy radical fragments into acetone (B3395972) and a methyl radical, is another characteristic reaction that competes with HAT, especially at higher temperatures. princeton.edu

While direct, extensive studies on the interaction between tert-butoxy radicals and this compound are not prominent in the provided search context, the fundamental reactivity of the tert-butoxy radical suggests that if formed in the presence of benzoic acid derivatives, HAT reactions would be the most probable outcome. princeton.eduiaea.org

Mechanistic Studies of C-H Bond Abstraction

The tert-butoxy radical, generated from precursors like di-tert-butyl peroxide, is a potent agent for hydrogen atom abstraction (HAT) from C-H bonds. nih.govwikipedia.org Mechanistic studies have established that the reactivity and selectivity of this process are governed by both the strength of the C-H bond being broken and entropy factors. The reaction proceeds via the homolytic cleavage of a C-H bond, generating a carbon-centered radical and tert-butanol. This process is a key initiation step in many radical-mediated transformations. wikipedia.org

The rate of hydrogen abstraction by the tert-butoxy radical is highly dependent on the bond dissociation energy (BDE) of the target C-H bond. For substrates with C-H BDEs greater than 92 kcal/mol, the activation energy for the abstraction decreases as the BDE decreases. However, for substrates with weaker C-H bonds (BDEs in the 79 to 92 kcal/mol range), the activation energy shows little variation, suggesting that the reactions become entropy-controlled. url.edu The abstraction from benzylic and allylic positions is particularly facile due to the resonance stabilization of the resulting radical. url.edu

In the context of this compound, the tert-butoxy group itself is generally inert to intramolecular C-H abstraction under typical conditions due to the strength of its primary C-H bonds. However, the presence of the tert-butoxy and carboxylic acid groups on the aromatic ring influences the electronic environment, which can affect intermolecular C-H abstraction if other substrates are present. More significantly, tert-butoxy radicals are often employed in reactions where C-H bonds of other molecules are targeted for functionalization in the presence of such substituted benzoic acids. wikipedia.org

| Substrate | C-H Bond Type | Rate Constant (kH) at 298 K (M-1s-1) | Reference |

|---|---|---|---|

| Toluene | Benzylic | 1.1 x 105 | nih.gov |

| Cyclohexane | Secondary | 4.7 x 105 | nih.gov |

| Methanol | α-C-H | 2.5 x 105 | nih.gov |

| Tetrahydrofuran | α-Ether | 2.4 x 106 | nih.gov |

Selective Oxidation and Dehydrogenation Pathways Initiated by tert-Butoxy Radicals

The initial C-H bond abstraction by a tert-butoxy radical generates a carbon-centered radical, which is a key intermediate in selective oxidation and dehydrogenation pathways. wikipedia.orgmdpi.com These reactions often utilize a peroxide, such as tert-butyl hydroperoxide (TBHP) or di-tert-butyl peroxide (DTBP), as the radical initiator and terminal oxidant, frequently in the presence of a transition metal catalyst. mdpi.com

A common mechanistic pathway involves the following steps:

Initiation : A metal catalyst (e.g., Cu(I) or Fe(II)) reacts with the peroxide to generate a tert-butoxy radical. mdpi.comnih.gov

Hydrogen Abstraction : The tert-butoxy radical abstracts a hydrogen atom from the substrate to form a carbon-centered radical. mdpi.com

Oxidation/Coupling : The resulting radical can undergo several transformations. In the presence of a metal catalyst in a higher oxidation state (e.g., Cu(II)), the radical can be oxidized to a carbocation, which may then eliminate a proton to form an alkene (dehydrogenation) or react with a nucleophile. mdpi.com Alternatively, the radical can couple with other species present in the reaction mixture.

For example, in the copper-catalyzed oxidative aromatization of indolines, the proposed mechanism involves the tert-butoxy radical abstracting a hydrogen atom to form a carbon radical. This radical is then oxidized by Cu(II) to an iminium intermediate, which subsequently undergoes aromatization to yield the corresponding indole. mdpi.com Similarly, dihydropyrimidinones can be dehydrogenated to pyrimidinones (B12756618) using a Cu-salt/TBHP system, where the tert-butoxy radical initiates the process by abstracting a hydrogen from the C4 position. mdpi.com These pathways highlight the utility of tert-butoxy radicals in initiating controlled oxidation and dehydrogenation reactions under relatively mild conditions.

Neighboring Group Participation and Chelation Chemistry

Studies on Neighboring Selenium Participation with Peroxides in ortho-Selenobenzoic Acids

While specific studies on ortho-selenobenzoic acids are not extensively detailed in the surveyed literature, the principles of neighboring group participation involving selenium are well-established in organoselenium chemistry. Organoselenium compounds are known to react readily with peroxides like hydrogen peroxide. researchgate.netmdpi.com The selenium atom, acting as a potent nucleophile, attacks the peroxide, leading to its oxidation. researchgate.netmdpi.com This typically forms a selenoxide or, with stronger oxidation, a selenone. url.edu

In a hypothetical ortho-selenobenzoic acid, the selenium atom would be readily oxidized by a peroxide. The resulting selenoxide is a key functional group known to participate in intramolecular reactions. url.edu One of the most common reactions involving selenoxides is the syn-elimination, where the selenoxide and a β-proton are coplanar, leading to the formation of an alkene. url.edu

Furthermore, oxidized selenium species can act as catalysts in various transformations. For instance, diphenyl diselenide reacts with hydrogen peroxide to form seleninic and perseleninic acids, which are the active catalysts for the oxidation of aldehydes to carboxylic acids. nih.gov In the context of an ortho-selenobenzoic acid, the proximity of the carboxylic acid group to the oxidized selenium center could facilitate unique intramolecular transformations. For example, selenocyclization reactions using arylseleninic acids are known to produce selenium-containing heterocycles, demonstrating the potential for intramolecular participation of oxidized selenium species. researchgate.net The interaction between the oxidized selenium and the adjacent carboxyl group could lead to lactonization or other cyclization products, driven by the proximity of the two functional groups.

Chelation and Coordination with Metal Centers for Benzoic Acid Derivatives

Benzoic acid and its derivatives are versatile ligands in coordination chemistry, primarily through the carboxylate group which can bind to metal centers in several modes, including monodentate, bidentate chelating, and bridging fashions. researchgate.netnih.gov The presence of an ortho-substituent, such as the tert-butoxy group in this compound, significantly influences the coordination behavior due to steric and electronic effects.

The carboxylate group can form stable chelate complexes with a wide range of transition metals. nih.govmdpi.com The formation of these complexes is governed by factors such as the nature of the metal ion, the pH of the medium, and the properties of the ligand itself. researchgate.net For instance, ortho-hydroxybenzoic acids (salicylic acids) are well-known for forming stable chelate complexes where both the carboxylate oxygen and the phenolic oxygen bind to the metal center. nih.gov

In the case of this compound, the bulky tert-butyl group can sterically hinder the coordination of the carboxylate group or influence the geometry of the resulting metal complex. While the etheric oxygen of the tert-butoxy group is a potential coordination site, its participation in chelation with the carboxylate group would form a seven-membered ring, which can be less favorable than the five- or six-membered rings typically seen in chelation. However, studies on related alkoxy-substituted benzoic acids in rhodium-catalyzed reactions show that ortho-methoxy groups can exert a coordinating effect through weak C-H···O interactions with the supporting ligand, thereby influencing regioselectivity. nih.gov This suggests that even without direct M-O bond formation, the ortho-tert-butoxy group can play a crucial role in orienting the molecule within the coordination sphere of a metal catalyst.

| Metal Ion | Ligand | Coordination Mode/Geometry | Reference |

|---|---|---|---|

| Cd(II), Zn(II) | 2,4-bis-(triazol-1-yl)-benzoic acid | Seven-coordinated pentagonal bipyramid (Cd), Five-coordinated trigonal bipyramid (Zn) | |

| Cr(II) | Substituted benzoates | Bridging carboxylates in dichromium(II, II) complexes | researchgate.net |

| Co(II) | Benzoate (B1203000) | Polymeric chains with bridging and chelating/bridging benzoate groups | researchgate.net |

| Li(I), K(I), Rb(I), Cs(I) | 2,4,6-trihydroxybenzoate | Monodentate carboxylate coordination, extensive hydrogen bonding and π-stacking | nih.gov |

Theoretical and Computational Chemistry of 2 Tert Butoxy Benzoic Acid and Analogs

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure of molecules. These calculations offer a detailed perspective on the geometric and electronic properties of 2-(tert-butoxy)benzoic acid.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are utilized to optimize the molecular geometry and predict various electronic properties. mdpi.com These studies reveal the most stable arrangement of atoms in the molecule by finding the minimum energy conformation.

Key electronic properties derived from DFT calculations include dipole moment, polarizability, and various thermodynamic parameters. The calculated vibrational frequencies from DFT can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. nih.gov For analogous molecules like benzoic acid, DFT has been successfully used to determine structural parameters and electronic properties.

Table 1: Representative Calculated Electronic Properties for Benzoic Acid Analogs using DFT

| Property | Typical Calculated Value |

|---|---|

| Dipole Moment (Debye) | 2.5 - 4.0 |

| Polarizability (a.u.) | 90 - 110 |

| Zero-point vibrational energy (kcal/mol) | 85 - 95 |

Note: The values presented are representative for benzoic acid and its derivatives and serve as an estimation for this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. dergipark.org.tr

For aromatic carboxylic acids, the HOMO is typically localized over the benzene (B151609) ring, while the LUMO is often centered on the carboxylic acid group. This distribution helps in predicting the sites for electrophilic and nucleophilic attacks. Various quantum chemical descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity. nih.gov

Table 2: Frontier Molecular Orbital Properties and Reactivity Descriptors

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron donating ability |

| LUMO Energy (ELUMO) | - | Electron accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds. mdpi.com It provides a detailed picture of the charge transfer and delocalization of electron density within the molecule. By examining the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the stabilization energies associated with these interactions.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular forces play a vital role in the physical and chemical properties of this compound.

Theoretical Exploration of Stable Conformers and Hydrogen Bonding

Due to the presence of rotatable bonds, this compound can exist in different conformations. Theoretical calculations can identify the most stable conformers by mapping the potential energy surface as a function of dihedral angles. For benzoic acid and its derivatives, two primary conformations (cis and trans) of the carboxylic acid group relative to the benzene ring have been studied, with the cis isomer generally being more stable. researchgate.net

Furthermore, carboxylic acids are well-known for forming strong intermolecular hydrogen bonds, typically resulting in cyclic dimers. researchgate.net Theoretical studies can model these dimers and calculate the hydrogen bond energies, providing insight into the stability of such structures in different environments. ucl.ac.uk

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays regions of different electrostatic potential, where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the carboxylic and ether groups, making them the primary sites for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit the most positive potential, identifying it as the site for nucleophilic attack. actascientific.com

Mechanistic Insights from Computational Modeling

Computational modeling serves as a powerful tool to elucidate the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For this compound and its analogs, theoretical and computational chemistry studies offer a molecular-level understanding of reaction pathways, transition states, and kinetic isotope effects.

Simulation of Reaction Pathways and Transition States

While direct computational studies specifically targeting this compound are not extensively available in the literature, valuable mechanistic insights can be drawn from computational investigations of analogous alkoxy-substituted benzoic acids. Density Functional Theory (DFT) has been effectively employed to model the reaction pathways and transition states of similar molecules, particularly in the context of C-H activation reactions.

For instance, in the rhodium-catalyzed annulation of 3-methoxybenzoic acid with alkynes, DFT calculations have been used to map out the energy profiles of the C-H activation and alkyne insertion steps. These simulations revealed that for certain catalytic systems, the alkyne insertion step possesses a significantly higher transition state energy than the C-H activation step, identifying it as the rate-determining step of the reaction. The Gibbs free energies of the transition states for the formation of different regioisomers were calculated, providing a theoretical basis for the experimentally observed regioselectivity mdpi.com.

These computational models typically involve the optimization of the geometries of reactants, intermediates, transition states, and products. The transition states are characterized by the presence of a single imaginary frequency in their vibrational analysis, confirming them as first-order saddle points on the potential energy surface. By comparing the relative energies of different possible pathways, the most favorable reaction mechanism can be determined.

For this compound, similar computational approaches could be applied to investigate various potential reaction pathways, such as ortho-lithiation or electrophilic aromatic substitution. By modeling the transition states associated with these reactions, researchers could predict the regioselectivity and feasibility of different transformations, providing guidance for synthetic efforts.

The table below illustrates the type of data that can be generated from such computational simulations for a hypothetical reaction of an alkoxy-substituted benzoic acid, based on the findings for analogous systems mdpi.com.

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |

| C-H Activation | Reactant Complex | 0.0 |

| Transition State 1 | +25.0 | |

| Intermediate 1 | +10.0 | |

| Alkyne Insertion | Intermediate 1 | +10.0 |

| Transition State 2 | +33.0 | |

| Product Complex | -15.0 |

This is a hypothetical data table based on analogous systems to illustrate the output of computational modeling.

Computational Determination of Deuterium Kinetic Isotope Effects

The deuterium kinetic isotope effect (KIE) is a powerful tool for probing the mechanism of a reaction, particularly for identifying the rate-determining step and elucidating the nature of the transition state. A primary KIE (kH/kD > 1) is observed when a C-H bond is broken in the rate-limiting step of a reaction. The magnitude of the KIE can provide information about the symmetry of the transition state.

Computational chemistry offers a means to predict and interpret deuterium KIEs. By calculating the vibrational frequencies of the reactant and the transition state for both the undeuterated and deuterated species, the zero-point energies (ZPEs) can be determined. The difference in ZPE between the C-H and C-D bonds is the primary contributor to the primary KIE.

The theoretical KIE can be calculated using the following equation, which is derived from transition state theory:

kH/kD = exp[-(ΔZPE‡_H - ΔZPE‡_D) / RT]

where ΔZPE‡ is the difference in zero-point energy between the transition state and the reactant.

For a hypothetical reaction involving this compound where a C-H bond is cleaved in the rate-determining step, computational methods could be used to model the transition state and calculate the vibrational frequencies necessary to predict the KIE. For example, in a hypothetical electrophilic aromatic substitution reaction at the ortho position, the breaking of the C-H bond would be a key step. Computational modeling could determine the geometry of the transition state and the vibrational modes associated with the C-H bond cleavage.

The following table presents hypothetical calculated vibrational frequencies and the resulting predicted KIE for a generic C-H bond cleavage reaction, illustrating the data that would be generated from such a computational study.

| Species | Vibrational Frequency (cm⁻¹) | Zero-Point Energy (kcal/mol) | Predicted kH/kD |

| Reactant (C-H) | 2950 | 4.22 | 5.2 |

| Reactant (C-D) | 2150 | 3.07 | |

| Transition State (C-H) | 1500i | - | |

| Transition State (C-D) | 1080i | - |

This is a hypothetical data table to illustrate the computational determination of the kinetic isotope effect. The imaginary frequencies (i) correspond to the reaction coordinate at the transition state.

By comparing the computationally determined KIE with experimentally measured values, the proposed reaction mechanism and the calculated transition state structure can be validated. Such studies, while not yet reported specifically for this compound, are crucial for a deep and quantitative understanding of its chemical reactivity.

Derivatives and Advanced Synthetic Applications

Design and Synthesis of Complex Benzoic Acid Scaffolds

The 2-(tert-butoxy)benzoic acid framework is a valuable starting point for constructing more intricate molecules with tailored properties for pharmaceutical and materials science applications.

The structural motif of benzoic acid is central to many pharmaceutical compounds. A derivative of this compound, specifically 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid, serves as a key intermediate in the synthesis of Ampreloxetine. google.com Ampreloxetine is investigated for its potential therapeutic uses. The synthesis of this crucial intermediate highlights the utility of the tert-butoxycarbonyl (Boc) protecting group, which is structurally related to the tert-butoxy (B1229062) group, in complex multi-step syntheses.

The process for preparing the intermediate involves several steps, starting from materials like 2-bromobenzaldehyde. google.com A key transformation involves the reaction of tert-Butyl 4-(2-bromophenyl)piperidine-l-carboxylate with an alkyl lithium reagent, followed by reaction with carbon dioxide to form the desired 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid. google.com This demonstrates a sophisticated application of organometallic chemistry to build a complex benzoic acid scaffold necessary for the final drug molecule.

The benzoic acid core is a frequent feature in molecules designed for biological activity. Researchers have designed and synthesized amphipathic benzoic acid derivatives that can bind within the hydrophobic tunnel of the zinc deacetylase LpxC, an enzyme that is a target for developing antibacterial agents against Gram-negative bacteria. researchgate.net While these specific derivatives may not start from this compound itself, the principle of modifying the benzoic acid structure with hydrophobic "tails" to enhance binding affinity in protein pockets is a key strategy in drug design. researchgate.net The development of novel synthetic routes to create libraries of such compounds is essential for discovering new bioactive molecules. researchgate.net The tert-butoxy group can be a useful functional handle in such syntheses, offering steric influence or serving as a protected hydroxyl group that can be revealed later in the synthetic sequence.

The functional groups of benzoic acid derivatives can be readily converted into linkages for creating more complex structures like specialized ligands for metal complexes or functional dyes.

Schiff Base Compounds: Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. derpharmachemica.com Benzoic acid derivatives, such as 2-aminobenzoic acid, are common starting materials for synthesizing Schiff base ligands. yu.edu.jobanglajol.info These ligands can coordinate with various metal ions (e.g., Ni(II), Co(II), Cu(II), Zn(II)) to form metal complexes. banglajol.info The resulting structures can have interesting properties and potential applications in catalysis and materials science. For example, a Schiff base synthesized from 3-ethoxy salicylaldehyde (B1680747) and 2-amino benzoic acid acts as a tridentate ligand, coordinating to metal atoms through the azomethine nitrogen and oxygen atoms from hydroxyl groups. banglajol.info By analogy, this compound could be chemically modified (e.g., by introducing an amino or aldehyde group) to serve as a precursor for novel Schiff base ligands, where the tert-butyl group could impart specific steric and electronic properties to the final metal complex. mdpi.com

Azo Compounds: Azo compounds, characterized by the R−N=N−R′ functional group, are significant in the dye industry and have other applications due to their vibrant colors. uobasrah.edu.iq Their synthesis typically involves the reaction of a diazonium salt with an aromatic coupling component. researchgate.net Benzoic acid derivatives can be used to create azo dyes. researchgate.net For instance, an amino-substituted benzoic acid can be diazotized using sodium nitrite (B80452) and hydrochloric acid and then coupled with another aromatic ring to form the azo linkage. nih.gov The carboxyl group of the benzoic acid moiety can be used to modulate the properties of the dye. This compound, after appropriate functionalization to include an amino group, could be used to synthesize azo compounds where the bulky tert-butoxy group influences the planarity and electronic properties of the molecule.

Table 1: Synthesis of Specialized Ligands from Benzoic Acid Derivatives This table is interactive and allows for sorting and filtering of data.

| Ligand Type | General Reaction | Precursor from Benzoic Acid | Key Functional Group Formed | Potential Role of Tert-butoxy Group |

|---|---|---|---|---|

| Schiff Base | Amine + Aldehyde/Ketone | Amino- or Aldehyde-substituted Benzoic Acid | Imine (C=N) | Steric hindrance, solubility modification |

| Azo Compound | Diazonium Salt + Aromatic Coupler | Amino-substituted Benzoic Acid | Azo (N=N) | Influence electronic properties, solubility |

Utilization in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and improving atom economy.

Multi-Component Reactions: Benzoic acid derivatives with ortho-substituents are valuable substrates in MCRs for synthesizing heterocyclic compounds. nih.gov For example, 2-formylbenzoic acid is used in Ugi-type MCRs with amines and isocyanides to produce highly functionalized lactams. nih.gov Similarly, 2-vinylbenzoic acids can participate in four-component reactions to yield isoindolinone derivatives. nih.gov The strategic placement of functional groups on the benzoic acid ring is crucial for the success of these reactions. The this compound structure, with its ortho-tert-butoxy group, could potentially be used in MCRs where the bulky group directs the reaction's regioselectivity or where the group itself is transformed as part of the reaction sequence. The synthesis of bioactive molecules is often advanced through the application of MCRs. mdpi.com

Cascade Processes: Cascade reactions involve two or more bond-forming transformations that occur sequentially in a single pot without isolating intermediates. Benzoic acid derivatives are known to participate in such processes. For instance, 2-substituted benzoic acids can undergo a DMAP-catalysed cascade reaction with organic azides to form quinolinones. researchgate.net Other examples include cascade radical cyclizations to produce C-2-substituted benzothiazoles. mdpi.com These processes demonstrate the utility of the benzoic acid scaffold in rapidly building molecular complexity. The development of nonnatural enzyme cascades has also been explored to produce benzoic acid itself from precursors like L-phenylalanine under mild conditions, showcasing the relevance of cascade processes in both chemical and biochemical synthesis. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Spectroscopic Techniques for Fine Structure Elucidation (e.g., 1D and 2D NMR, specialized IR/UV-Vis)

High-resolution spectroscopic methods are indispensable for the unambiguous identification and detailed structural characterization of 2-(tert-butoxy)benzoic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral data for this compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of its constituent functional groups and comparison with similar compounds like benzoic acid and 2-tert-butylbenzoic acid.

¹H NMR: The proton spectrum is expected to show distinct signals for the tert-butoxy (B1229062) group and the aromatic protons. The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region (around 1.3-1.5 ppm). The four protons on the benzene (B151609) ring would appear in the aromatic region (7.0-8.2 ppm) and would exhibit a complex splitting pattern due to their ortho, meta, and para relationships. The acidic proton of the carboxylic acid group would be observed as a broad singlet far downfield, often above 10 ppm, and its position can be concentration-dependent.

¹³C NMR: The carbon spectrum would display signals for the quaternary carbon and methyl carbons of the tert-butyl group, the four distinct aromatic carbons, and the carboxyl carbon. The presence of the bulky tert-butoxy group ortho to the carboxylic acid would influence the chemical shifts of the adjacent aromatic carbons.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would be used to establish the connectivity between protons on the aromatic ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached carbons and carbons further away, respectively. This would confirm the substitution pattern and the assignment of all signals.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Predicted Shift (ppm) | Assignment | Predicted Shift (ppm) | Assignment |

| ~1.4 | -C(CH₃)₃ (singlet, 9H) | ~30 | -C(CH₃)₃ |

| 7.0-8.2 | Aromatic-H (multiplets, 4H) | ~80 | -C(CH₃)₃ |

| >10 | -COOH (broad singlet, 1H) | 120-160 | Aromatic-C |

| >170 | -COOH |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Benzoic acid and its derivatives typically exhibit two main absorption bands in the UV region. For benzoic acid in an aqueous solution, these bands appear around 230 nm and 274 nm. The positions of these absorption maxima (λmax) are sensitive to the solvent and the substituents on the benzene ring. The presence of the tert-butoxy group is expected to cause a slight shift (bathochromic or hypsochromic) in these absorption bands compared to unsubstituted benzoic acid.

Advanced Chromatographic Separation and Purification Methodologies

Purification of this compound from reaction mixtures, particularly separating it from its positional isomers (3- and 4-tert-butoxybenzoic acid) and other byproducts, requires advanced chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful and widely used technique for the separation and purification of substituted benzoic acids. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acid modifier like formic or acetic acid to suppress the ionization of the carboxylic acid group and ensure good peak shape. The separation of isomers is based on subtle differences in their polarity and hydrophobic interactions with the stationary phase. The bulky tert-butoxy group at the ortho position in this compound may influence its retention time compared to the meta and para isomers due to steric effects.

Specialized mixed-mode columns that utilize both reversed-phase and ion-exchange mechanisms can offer unique selectivity for separating complex mixtures of acidic, basic, and neutral compounds. Such columns could be particularly effective in resolving this compound from a wide range of impurities in a single chromatographic run.

Other Chromatographic and Purification Techniques:

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of a reaction and assessing the purity of a sample. By comparing the retention factor (Rf) value of the product spot with that of a pure standard, a preliminary assessment of purity can be made.

Recrystallization: This is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent would dissolve the crude product at a high temperature but not at a low temperature, while impurities remain soluble at all temperatures. For benzoic acid, water is often a suitable recrystallization solvent.

Extraction: Liquid-liquid extraction is commonly used during the workup of a reaction to separate the acidic product from neutral or basic impurities. By dissolving the reaction mixture in an organic solvent and extracting with an aqueous base (like sodium bicarbonate), the benzoic acid derivative is deprotonated and moves to the aqueous layer. Subsequent acidification of the aqueous layer precipitates the purified acid.

Spectroscopic Investigations of Reaction Intermediates (e.g., EPR for Radical Species)

Investigating the mechanisms of reactions involving this compound may require the detection and characterization of transient intermediates, such as radical species. Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for studying species with unpaired electrons.

While no specific EPR studies on reaction intermediates of this compound are documented in the provided search results, the methodology can be applied to potential reactions it might undergo. For instance, in a reaction involving homolytic cleavage of the O-C bond of the tert-butoxy group or decarboxylation, radical intermediates could be formed.

EPR Spectroscopy and Spin Trapping: EPR spectroscopy directly detects paramagnetic species. However, many organic radicals are highly reactive and short-lived. In such cases, a technique called "spin trapping" is employed. A "spin trap," such as phenyl tert-butyl nitrone (PBN), is added to the reaction mixture. This compound reacts with the transient radical to form a more stable nitroxide radical adduct. This persistent radical can then be observed and characterized by EPR spectroscopy. The hyperfine splitting constants of the resulting EPR spectrum provide information about the structure of the original transient radical that was trapped.

For example, if a reaction involving this compound were to generate a tert-butoxy radical (t-BuO•), this radical could be trapped and identified. EPR studies have extensively characterized the adducts of tert-butoxy and tert-butylperoxy radicals with various spin traps, providing a basis for identifying such intermediates in more complex systems. This approach could be used to investigate free-radical-mediated degradation or transformation pathways of this compound.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for the Selective Functionalization of Benzoic Acid Derivatives

The selective functionalization of C–H bonds in benzoic acid derivatives is a paramount goal in organic synthesis, offering a direct route to modify complex molecules. While significant progress has been made in ortho-C–H functionalization, achieving meta-selectivity remains a formidable challenge, particularly in electron-poor arenes like benzoic acids. nih.govgonzaga.edurepec.org

Future research will likely focus on the design and application of innovative transition-metal catalytic systems. A promising avenue involves the development of novel directing groups or templates that can precisely position a metal catalyst at the desired C-H bond. Recent studies have demonstrated the use of nitrile-based sulfonamide templates for the meta-C–H olefination of a broad range of benzoic acid derivatives using palladium (II) catalysts and molecular oxygen as the terminal oxidant. gonzaga.edurepec.org Further exploration in this area could involve:

Designing Conformationally Flexible Templates: Creating new templates that can adapt to various substrates and favor low-energy transition states for C-H activation. acs.org

Exploring Different Transition Metals: While palladium has been prominent, investigating other metals like ruthenium, rhodium, and copper could unveil new reactivity and selectivity. acs.org

Ligand Development: The synthesis of sophisticated ligands that can fine-tune the electronic and steric properties of the metal center is crucial for enhancing catalytic activity and controlling regioselectivity. The use of monoprotected amino acid ligands, for instance, has been shown to increase reaction rates. acs.org

Progress in this area will provide more efficient and step-economical methods for synthesizing complex benzoic acid derivatives, including analogs of 2-(tert-butoxy)benzoic acid, which are valuable in drug discovery and materials science.

| Catalyst System | Template/Directing Group | Target Position | Key Features |

| Palladium (II) | Nitrile-based sulfonamide | meta | Enables olefination and acetoxylation of a broad range of benzoic acid derivatives. gonzaga.edurepec.org |

| Palladium (II) | Conformationally flexible template | meta | Utilizes a silver-palladium heterodimer low barrier transition state. acs.org |

| Ruthenium (II) | Chelating group | meta | Facilitates meta-C–H functionalizations through complex formation. acs.org |

| Copper (II) | Chelating group | meta | Assists in the arylation of C-H bonds. acs.org |

Advanced Computational Design and Prediction of Novel this compound Analogs with Tuned Reactivity

Computational chemistry has become an indispensable tool in modern chemical research. In the context of this compound, advanced computational methods are set to accelerate the discovery of new analogs with precisely tailored properties. Future research will increasingly rely on in silico strategies to:

Predict Reaction Outcomes: Using quantum mechanics and molecular modeling to predict the regioselectivity and stereoselectivity of reactions. It is possible to computationally predict meta-selectivity by analyzing the Boltzmann distribution of all accessible C–H activation transition states. acs.org

Design Novel Molecules: Employing structure-based design and quantitative structure-activity relationship (QSAR) models to conceptualize new analogs with desired electronic, steric, and pharmacokinetic properties. researchgate.net For instance, computational tools can facilitate the setup of molecular systems by assessing protonation states, resolving atomic clashes, and applying appropriate force fields for simulations. nih.gov

Elucidate Reaction Mechanisms: Simulating reaction pathways to understand the intricate details of bond-breaking and bond-forming events, which can guide the optimization of reaction conditions.

By leveraging the predictive power of computational chemistry, researchers can prioritize synthetic targets, reduce the amount of trial-and-error experimentation, and accelerate the development of this compound derivatives for various applications. The combination of experimental and computational efforts is key, as seen in the design of templates where structural and distortion energies can inform further development. acs.org

Exploration of Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The pharmaceutical and chemical industries are under increasing pressure to adopt more environmentally friendly practices. jddhs.com Green chemistry principles offer a framework for developing more sustainable synthetic routes to this compound and its derivatives. osti.govelsevier.com Key areas of future research include:

Greener Solvents and Reagents: Replacing hazardous solvents and reagents with safer, renewable, or recyclable alternatives. This includes exploring solvent-free reactions or the use of green solvents. jddhs.com

Catalysis: Emphasizing the use of catalytic processes, including biocatalysis and heterogeneous catalysis, to minimize waste and improve atom economy. jddhs.comresearchgate.net For example, the synthesis of sitagliptin, a pharmaceutical, was significantly improved by replacing a rhodium-based catalyst with a transaminase biocatalyst in the final step. researchgate.net

Energy Efficiency: Investigating energy-efficient synthesis techniques such as microwave-assisted synthesis, ultrasound, and continuous flow processing. jddhs.comrsc.org High hydrostatic pressure (barochemistry) is another emerging non-traditional activation method that can contribute to greener synthetic processes. rsc.org

Renewable Feedstocks: Exploring the use of renewable raw materials to reduce reliance on petrochemicals. jddhs.com

The development of sustainable production methods for related compounds, such as bio-based approaches for benzoic acid tert-butyl esters, highlights the potential for greener manufacturing processes. datainsightsmarket.com Adopting these approaches will not only reduce the environmental footprint of synthesizing this compound but can also lead to more efficient and cost-effective processes. nih.gov

| Green Chemistry Approach | Application in Synthesis | Potential Benefit |

| Biocatalysis | Use of enzymes (e.g., transaminases) | High selectivity, mild reaction conditions, reduced waste. researchgate.net |

| Alternative Energy Sources | Microwave, Ultrasound, High Pressure | Reduced reaction times, lower energy consumption. jddhs.comrsc.org |

| Green Solvents | Water, supercritical fluids, ionic liquids | Reduced toxicity and environmental impact. jddhs.com |

| Continuous Flow Processing | Automated, continuous synthesis | Improved safety, efficiency, and scalability. jddhs.com |

Elucidation of Undiscovered Mechanistic Pathways and Novel Transformations

A fundamental understanding of reaction mechanisms is crucial for innovation in synthetic chemistry. For this compound, future research will aim to uncover novel mechanistic details and leverage that knowledge to develop new chemical transformations.

One area of focus is the investigation of C-H activation mechanisms, where a deeper understanding can lead to the development of more efficient and selective catalytic systems. acs.org Furthermore, exploring unconventional reaction pathways could lead to the discovery of entirely new ways to functionalize the benzoic acid scaffold. For example, research into the dual-role catalysis of thiobenzoic acid, which can act as a single-electron reducing agent and a hydrogen atom abstractor under photoirradiation, opens up possibilities for novel, metal-free C-H arylation reactions. acs.org

Mechanistic studies involving the conversion of tert-butyl esters to other functional groups, such as amides and other esters, have revealed the in-situ formation of acid chloride intermediates. researchgate.net A thorough investigation of such pathways for this compound could unlock new synthetic strategies. By combining experimental techniques (like kinetic studies and isotopic labeling) with computational modeling, researchers can gain unprecedented insight into the transition states and intermediates that govern chemical reactions, paving the way for the discovery of novel transformations and more efficient syntheses.

Q & A

Q. What are the recommended synthetic routes for 2-(tert-butoxy)benzoic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves introducing the tert-butoxy group via nucleophilic substitution or esterification. For example, tert-butoxycarbonyl (Boc) protecting groups can be employed using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or pyridine) . Optimization may include controlling reaction temperature (0–25°C) to minimize side reactions like hydrolysis. Purification via recrystallization or column chromatography (using ethyl acetate/hexane gradients) enhances yield. Monitoring by TLC or HPLC ensures intermediate stability.

Q. What analytical techniques are most effective for characterizing this compound, and how do spectral data correlate with its structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR will show distinct signals for the tert-butyl group (δ ~1.3 ppm, singlet) and aromatic protons (δ ~7-8 ppm, split patterns depend on substitution) . ¹³C NMR confirms the carbonyl (C=O, δ ~170 ppm) and tert-butyl carbons (δ ~28 ppm for CH₃, ~80 ppm for quaternary C).

- Infrared (IR) Spectroscopy : Stretching frequencies for -COOH (2500–3300 cm⁻¹, broad) and ester C-O (1250–1150 cm⁻¹) .

- X-ray Crystallography : Resolves spatial arrangement; comparable to 2-(m-Tolyloxy)benzoic acid studies (e.g., bond angles and torsion angles) .

Advanced Research Questions

Q. How does the tert-butoxy substituent influence the acidity and reactivity of this compound compared to other benzoic acid derivatives?

- Methodological Answer : The electron-donating tert-butoxy group decreases acidity relative to unsubstituted benzoic acid. Measure pKa via potentiometric titration (expected pKa ~4.5–5.0 vs. ~4.2 for benzoic acid) . Computational modeling (DFT) can quantify electronic effects by analyzing partial charges and frontier molecular orbitals. Reactivity in esterification or amidation may require stronger acylating agents (e.g., DCC/DMAP) due to steric hindrance.

Q. What are the mechanistic insights into the thermal or oxidative decomposition pathways of this compound, particularly regarding tert-butoxy radical formation?

- Methodological Answer : Under oxidative conditions (e.g., tBuOOtBu), tert-butoxy radicals (•OtBu) form via homolytic cleavage, leading to β-methyl scission and methyl benzoate production . To study this:

- Use radical traps (e.g., CBr4) to intercept intermediates (e.g., bromocyclohexane in cyclohexane systems) .

- Monitor decomposition via GC-MS or ESR spectroscopy to detect radical species.

- Kinetic studies under varying temperatures (25–80°C) quantify activation energy.

Q. How can this compound be utilized as a building block in synthesizing complex organic molecules or metal-organic frameworks (MOFs)?

- Methodological Answer :

- Ligand Design : The carboxylate group coordinates with metal ions (e.g., Cu²⁺, Zn²⁺) to form MOFs. Optimize synthesis by varying solvent (DMF, water) and temperature .

- Peptide Coupling : Use EDC/HOBt to conjugate the acid to amines, enabling bioactive molecule synthesis .

- Protecting Group Strategies : The tert-butoxy group can be selectively deprotected under acidic conditions (e.g., TFA) for stepwise functionalization .

Data Contradictions and Resolution

- Radical Stability : suggests tert-butoxy radicals decompose via β-scission, but competing pathways (e.g., H-atom abstraction) may occur in polar solvents. Replicate trapping experiments (e.g., with diphenylmethanol) to validate dominant mechanisms .

- Acidity Variability : Discrepancies in pKa values between substituted benzoic acids require systematic titration across derivatives to establish substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products